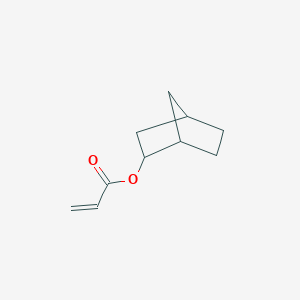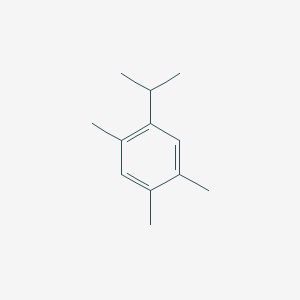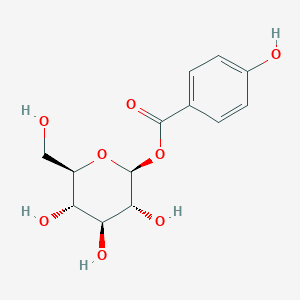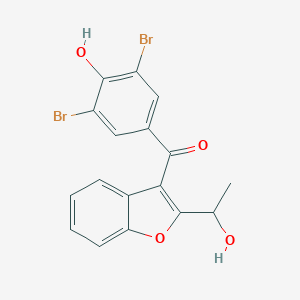
(+)-Benzotetramisole
Descripción general
Descripción
+-Benzotetramisole is an organic compound with the chemical formula C19H20N2O2. It is a colorless, crystalline solid that is soluble in organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used as a reagent in organic synthesis. (+)-Benzotetramisole is a versatile and important compound that has a wide range of applications in the pharmaceutical, agricultural, and industrial fields.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Rearrangements and Synthesis
(+)-Benzotetramisole has been identified as a catalyst promoting asymmetric rearrangements and syntheses in various chemical processes. For instance, it has been used in the catalytic asymmetric [2,3]-rearrangement of allylic quaternary ammonium salts, yielding syn-α-amino acid derivatives with exceptional diastereo- and enantioselectivity (West et al., 2014). Additionally, benzotetramisole has served as an enantioselective acyl transfer catalyst in the kinetic resolution of secondary benzylic alcohols, demonstrating its versatile catalytic abilities (Birman & Li, 2006). Furthermore, its catalytic role extends to the kinetic resolution of propargylic alcohols, achieving high selectivity factors (Birman & Guo, 2006) and to the kinetic resolution of N-acyl-β-lactams for the production of β-amino acid derivatives (Bumbu & Birman, 2011).
Understanding Mechanisms of Enantioselectivity
Research has also delved into understanding the underlying mechanisms of enantioselectivity in chemical reactions facilitated by benzotetramisole. Density Functional Theory (DFT) calculations have been employed to investigate the origins of enantioselectivity in benzotetramisole-catalyzed dynamic kinetic resolution of azlactones. These studies shed light on the molecular interactions and conformations that lead to high enantioselectivity (Liu et al., 2012).
Recyclable and Immobilized Catalysts
The development of sustainable and efficient catalytic systems is crucial in modern chemistry. Benzotetramisole's application extends to the creation of a polystyrene-supported, enantiopure analogue, allowing for its use as a highly active and enantioselective catalyst in domino Michael addition/cyclization reactions. This analogue facilitates the production of dihydropyridinones with excellent yields and enantioselectivity, demonstrating the potential for recyclable and immobilized catalytic systems (Izquierdo & Pericàs, 2016).
Synthetic Transformations
Benzotetramisole's role in synthetic chemistry is underscored by its involvement in the kinetic resolution of various substrates, leading to the efficient synthesis of chiral compounds. An example includes the benzotetramisole-catalyzed kinetic resolution of 2H-azirines, which provides an efficient method for synthesizing chiral isomers with broad scope, good yield, and high enantioselectivity. The resulting chiral 2H-azirine products are valuable building blocks for further synthetic transformations (Peng et al., 2020).
Propiedades
IUPAC Name |
(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCWPCVAVSIFLO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468566 | |
| Record name | (+)-Benzotetramisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Benzotetramisole | |
CAS RN |
885051-07-0 | |
| Record name | (+)-Benzotetramisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (+)-Benzotetramisole (BTM) primarily known for in the realm of organic chemistry?
A1: (+)-Benzotetramisole (BTM) has earned recognition as an efficient and versatile chiral acyl-transfer catalyst. [] It has been successfully employed in various enantioselective transformations, including kinetic resolution of alcohols and amines, desymmetrization reactions, and asymmetric cycloadditions. [, , , , , , ]
Q2: How does (+)-Benzotetramisole (BTM) facilitate enantioselective esterification reactions?
A2: (+)-Benzotetramisole (BTM) catalyzes enantioselective esterification through a mechanism involving the activation of carboxylic acids. It forms a chiral acylammonium ion intermediate with the acid anhydride, which then undergoes nucleophilic attack by the alcohol, resulting in the formation of a chiral ester. The chiral environment provided by (+)-Benzotetramisole (BTM) during this process leads to preferential formation of one enantiomer over the other. [, , ]
Q3: What makes (+)-Benzotetramisole (BTM) a versatile catalyst for kinetic resolution? Can you provide specific examples?
A3: (+)-Benzotetramisole (BTM) excels in kinetic resolution due to its ability to selectively acylate one enantiomer of a racemic mixture, leaving the other untouched. This is particularly useful for preparing enantioenriched alcohols, amines, and other valuable chiral building blocks. For instance, (+)-Benzotetramisole (BTM) has been successfully employed in the kinetic resolution of secondary benzylic alcohols, [, , ] propargylic alcohols, [] 2H-azirines, [] cyclic hydroxamic acids, [] and N-acyl-β-lactams. []
Q4: How effective is (+)-Benzotetramisole (BTM) in catalyzing the kinetic resolution of challenging substrates like propargylic alcohols?
A4: (+)-Benzotetramisole (BTM) exhibits remarkable efficiency in the kinetic resolution of propargylic alcohols, achieving selectivity factors of up to 32. This is noteworthy as it represents one of the highest selectivities achieved for this class of substrates using non-enzymatic catalysts. []
Q5: Besides kinetic resolution, what other asymmetric transformations can (+)-Benzotetramisole (BTM) catalyze?
A5: (+)-Benzotetramisole (BTM) goes beyond kinetic resolution, demonstrating its versatility in other asymmetric transformations. For example, it has been employed in the desymmetrization of meso-diol lobelanidine, highlighting its potential in synthesizing complex natural products. [] Moreover, (+)-Benzotetramisole (BTM) has proven effective in dynamic kinetic resolution of azlactones, providing access to di(1-naphthyl)methyl esters of α-amino acids with high enantiomeric excess. []
Q6: How does (+)-Benzotetramisole (BTM) contribute to the synthesis of α-amino acid derivatives?
A6: (+)-Benzotetramisole (BTM) plays a crucial role in the synthesis of α-amino acid derivatives via a tandem palladium and isothiourea relay catalysis. It catalyzes the enantioselective [, ]-sigmatropic rearrangement of allylic ammonium salts, generated in situ from N,N-disubstituted glycine aryl esters and allylic phosphates, to afford syn-α-amino acid derivatives with high diastereo- and enantioselectivity. []
Q7: What are the advantages of using (+)-Benzotetramisole (BTM) in tandem catalytic processes?
A7: Tandem catalytic processes employing (+)-Benzotetramisole (BTM) offer several advantages, including increased efficiency and selectivity. For example, in the tandem palladium and (+)-Benzotetramisole (BTM) catalyzed synthesis of α-amino acid derivatives, the use of (+)-Benzotetramisole (BTM) eliminates the need to isolate the intermediate allylic ammonium salt, streamlining the process and enhancing overall efficiency. []
Q8: Has (+)-Benzotetramisole (BTM) been explored for its potential in flow chemistry applications?
A8: Yes, a polystyrene-supported analogue of (+)-Benzotetramisole (BTM) has been developed and successfully applied in a continuous flow setup for the enantioselective domino Michael addition/cyclization reaction. This immobilized version of (+)-Benzotetramisole (BTM) allows for easy catalyst separation and recycling, making it suitable for large-scale synthesis and industrial applications. []
Q9: What is the molecular formula and molecular weight of (+)-Benzotetramisole (BTM)?
A9: The molecular formula of (+)-Benzotetramisole (BTM) is C15H12N2S, and its molecular weight is 252.33 g/mol. []
Q10: How do structural modifications on the (+)-Benzotetramisole (BTM) scaffold affect its catalytic activity and selectivity?
A10: Studies have shown that structural modifications on the (+)-Benzotetramisole (BTM) scaffold can significantly impact its catalytic activity and selectivity. For instance, introducing substituents on the aromatic ring or modifying the chiral center can influence the steric and electronic properties of the catalyst, thereby affecting its ability to differentiate between enantiomers during reactions. [] Additionally, replacing the benzothiazole moiety with other heterocycles or modifying the N-substituent can also lead to changes in catalytic activity and selectivity. [, ]
Q11: Have computational methods been employed to elucidate the mechanism of (+)-Benzotetramisole (BTM) catalyzed reactions?
A11: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of (+)-Benzotetramisole (BTM)-catalyzed reactions. For example, DFT studies have provided insights into the transition states involved in the kinetic resolution of azlactones, revealing the importance of electrostatic interactions in enantioselectivity. [] These calculations help optimize reaction conditions and design more efficient catalysts.
Q12: Are there any other catalysts that can be used as alternatives to (+)-Benzotetramisole (BTM) for similar reactions?
A12: While (+)-Benzotetramisole (BTM) is a highly effective catalyst for various asymmetric transformations, other catalysts, such as chiral DMAP derivatives, proline derivatives, and other isothiourea catalysts, have also shown promising results in similar reactions. [, ] The choice of catalyst often depends on the specific substrate and reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




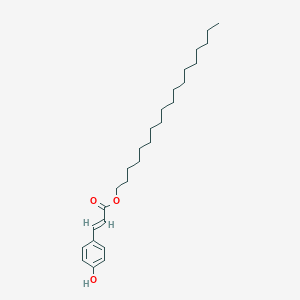
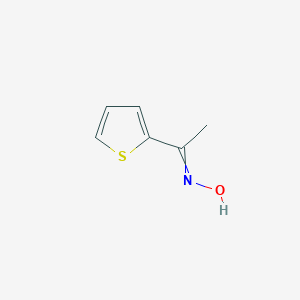

![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
